2,3,6,7-Tetrachloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetrachloronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTLUUBHRXWFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188145 |

Source

|

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34588-40-4 |

Source

|

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34588-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3,6,7-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034588404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,6,7-Tetrachloronaphthalene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,3,6,7-Tetrachloronaphthalene (PCN 48)

Introduction

This compound, designated as PCN 48 in the congener numbering system, is a chlorinated derivative of naphthalene.[1] As a member of the polychlorinated naphthalenes (PCNs) family, this compound is recognized for its exceptional chemical stability and environmental persistence. PCNs are listed as new persistent organic pollutants (POPs) under the Stockholm Convention, highlighting their global environmental significance.[2] Although its planar structure bears a resemblance to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound belongs to a distinct class of compounds.[1][3]

Historically, PCNs were utilized in industrial applications requiring high stability, such as in cable insulation, wood preservation, and as additives in engine oil.[2][4][5] However, production has largely ceased due to environmental and health concerns.[2][4] Today, the primary sources of PCNs in the environment are unintentional, arising from waste incineration and the disposal of historical items containing these chemicals.[4] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, analytical methodologies, and environmental significance of this compound, designed for researchers, scientists, and professionals in drug development and environmental science.

Molecular Structure and Identification

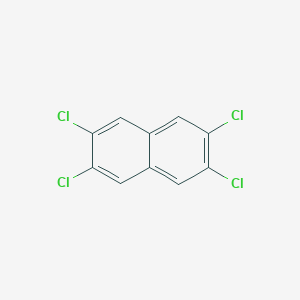

The defining characteristic of this compound is its symmetrical structure, with four chlorine atoms attached to the naphthalene backbone. This specific arrangement of chlorine atoms significantly influences its chemical properties, environmental behavior, and toxicological profile.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 34588-40-4 | [1][6][7][8] |

| Molecular Formula | C₁₀H₄Cl₄ | [1][7][8] |

| Molecular Weight | 265.95 g/mol | [1][7] |

| Synonyms | PCN 48, Naphthalene, 2,3,6,7-tetrachloro- |[1][7][8] |

Physicochemical Properties

The physical properties of this compound are fundamental to understanding its distribution and persistence in the environment. Its solid state, high melting point, and low water solubility contribute to its long-term presence in soil and sediment.[4][8]

Table 2: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid, forms white needles | [1][8] |

| Melting Point | 203–204 °C | [1] |

| Sublimation Point | 135 °C | [1] |

| Density | 1.676 g/cm³ | [1] |

| Water Solubility | Low / Insoluble | [4][8] |

| Organic Solvent Solubility | Soluble | [8] |

| Log Kow | 5.86 (average for tetrachloronaphthalene isomers) |[9] |

The high octanol-water partition coefficient (Log Kow) indicates a strong tendency to partition from water into fatty tissues, which is the primary driver for its bioaccumulation in aquatic and terrestrial organisms.[4][9] Its chemical stability means it is highly resistant to natural degradation processes.[4][8]

Synthesis and Chemical Reactivity

Synthesis for Research Applications

While commercial production of PCNs has ceased, laboratory-scale synthesis is essential for creating analytical standards and conducting toxicological research. This compound was first synthesized by Reimlinger and King in 1962.[1] A known pathway involves a multi-step synthesis (11 stages) starting from 3,4-dichlorophthalic anhydride.[1] The complexity of this synthesis underscores why individual congeners are not produced commercially and are primarily sourced for reference purposes.

Chemical Reactivity and Degradation

This compound is characterized by its chemical inertness. However, it is not entirely unreactive. Research has demonstrated that it can be degraded under specific laboratory conditions.

-

Electrolytic Reduction: In a notable experiment, a 15-hour electrolysis at -2.2 volts resulted in up to 98% degradation of this compound into lower-chlorinated or completely de-halogenated naphthalene derivatives.[1] This demonstrates a potential, albeit energy-intensive, pathway for remediation.

Toxicological Mechanism

The toxicity of this compound and other planar halogenated aromatic hydrocarbons is primarily mediated through the aryl hydrocarbon (Ah) receptor.[3][9]

Caption: Simplified workflow of Ah receptor-mediated toxicity.

This interaction initiates a cascade of events leading to altered gene expression, including the induction of cytochrome P450 enzymes like CYP1A1.[10] This mechanism is responsible for a range of toxic responses, including potential carcinogenicity and liver damage.[6][9][11]

Analytical Methodologies

The detection and quantification of this compound in environmental and biological samples require highly sophisticated analytical techniques due to its presence at trace levels (ng/kg or pg/g) and the complexity of sample matrices.

Caption: Standard analytical workflow for PCN analysis.

Protocol: Trace Analysis of this compound

-

Sample Extraction:

-

Objective: To isolate the target analyte from the solid or liquid matrix.

-

Methodology (Soxhlet Extraction): A solid sample (e.g., 10-20g of dried sediment) is placed in a thimble. A volatile organic solvent (e.g., a hexane/dichloromethane mixture) is continuously cycled through the sample for 18-24 hours.[12] This process efficiently extracts non-polar compounds like PCNs. The rationale for using Soxhlet is its proven effectiveness and status as a standard method for extracting POPs from solid matrices.[12]

-

-

Sample Cleanup and Fractionation:

-

Objective: To remove co-extracted interfering compounds (lipids, other organics) that can compromise instrumental analysis.

-

Methodology (Adsorption Chromatography): The concentrated extract is passed through a multi-layered chromatography column containing adsorbents like silica gel and alumina.[12]

-

A non-polar solvent (e.g., hexane) is used first to elute less polar interferences.

-

The solvent polarity is then gradually increased to elute compounds of increasing polarity, allowing for the separation of PCNs into a specific fraction. This step is critical for achieving low detection limits.

-

-

-

Instrumental Analysis:

-

Objective: To separate, detect, and quantify this compound.

-

Methodology (HRGC/HRMS): High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry is the gold standard.

-

GC: A long capillary column (e.g., 60m) separates the individual PCN congeners based on their boiling points and interaction with the column's stationary phase.

-

MS: The mass spectrometer provides highly specific detection by monitoring for the exact mass-to-charge ratio of the target analyte and its isotopes, distinguishing it from background noise.

-

-

-

Quantification:

-

Objective: To accurately determine the concentration of the analyte.

-

Methodology (Isotope Dilution): Prior to extraction, the sample is spiked with a known amount of an isotopically labeled internal standard (e.g., 2,3,6,7-Tetrachloro-naphthalene-¹³C₁₀).[13] Because the labeled standard behaves identically to the native analyte throughout the extraction and cleanup process, any losses will affect both equally. The ratio of the native analyte to the labeled standard in the final analysis allows for highly accurate quantification, correcting for procedural losses.

-

Spectroscopic Data for Identification

For pure standards, spectroscopic methods provide definitive structural confirmation.

Table 3: Spectroscopic Data

| Technique | Observed Peaks / Signals | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | Absorption bands at 1638, 1478, 1458, 1346, 1177, 965, 902, 761, 650 cm⁻¹ | [1] |

| ¹H NMR (400 MHz, C₆D₆) | 7.10 ppm (singlet, 4 H) | [1] |

| ¹³C NMR (100 MHz, C₆D₆) | 128.4 (quaternary), 127.6 (quaternary), 128.0 (tertiary) ppm |[1] |

Environmental Fate and Toxicological Significance

The chemical properties of this compound dictate its behavior and impact on the environment. Its resistance to degradation and low water solubility cause it to adsorb strongly to soil and sediments, where it can persist for long periods.[4][8] This persistence, combined with its potential for long-range atmospheric transport, has led to its detection in remote ecosystems.[2]

Its lipophilic nature results in significant bioaccumulation in organisms, with concentrations magnifying up the food chain.[4][9] Studies have shown that tetrachloronaphthalenes are well absorbed by the gastrointestinal tract (>45%) and accumulate in adipose tissue.[9] The dioxin-like toxicity raises significant public health concerns, as chronic exposure is linked to an increased risk of liver disease and potential carcinogenic effects.[6][11]

Conclusion

This compound (PCN 48) is a chemically stable, persistent, and bioaccumulative compound. Its core properties—high melting point, low water solubility, and structural planarity—are directly responsible for its environmental fate and toxicological profile. The dioxin-like mechanism of action via the Ah receptor makes it a compound of significant concern, necessitating the use of highly sensitive and specific analytical methods for its monitoring. A thorough understanding of its chemistry is paramount for professionals engaged in environmental remediation, toxicology, and public health policy.

References

-

2,3,6,7-Tetrachlornaphthalin - Wikipedia. [Link]

-

Review on polychlorinated naphthalenes (pcns): properties, sources, characteristics of emission and atmospheric level | Journal of Technical Education Science. [Link]

-

Polychlorinated naphthalenes - Coastal Wiki. [Link]

-

Polychlorinated Naphthalenes - The Lake Simcoe Region Conservation Authority. [Link]

-

Falandysz, J. (1998). Polychlorinated Naphthalenes: An Environmental Update. Environmental Pollution, 101(1), 77-90. [Link]

-

Polychlorinated Naphthalenes (PCNs) - Semantic Scholar. [Link]

-

2,3,4,6-TETRACHLOROPHENOL Method no.: Matrix: Target concentration: Procedure - OSHA. [Link]

-

III Analytical Methods - Japan International Cooperation Agency. [Link]

-

1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem. [Link]

-

Blankenship, A. et al. (2000). Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats. Toxicology, 148(1), 39-53. [Link]

Sources

- 1. 2,3,6,7-Tetrachlornaphthalin – Wikipedia [de.wikipedia.org]

- 2. Polychlorinated Naphthalenes - The Lake Simcoe Region Conservation Authority [lsrca.on.ca]

- 3. Polychlorinated naphthalenes: an environmental update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 5. Polychlorinated Naphthalenes (PCNs) | Semantic Scholar [semanticscholar.org]

- 6. This compound | 34588-40-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. CAS 34588-40-4: this compound [cymitquimica.com]

- 9. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. env.go.jp [env.go.jp]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3,6,7-Tetrachloronaphthalene

This guide provides a comprehensive overview of the fundamental physicochemical properties of 2,3,6,7-tetrachloronaphthalene (PCN 48), a polychlorinated naphthalene (PCN) of significant interest to researchers in environmental science, toxicology, and drug development. Understanding these core characteristics is paramount for predicting its environmental fate, toxicological behavior, and for developing robust analytical methodologies.

Introduction: A Profile of a Dioxin-Like Compound

This compound is a synthetically produced, chlorinated derivative of naphthalene.[1] Structurally, it belongs to the class of polychlorinated naphthalenes (PCNs), a group of compounds that have garnered considerable attention due to their environmental persistence and toxicological profiles. While not a dioxin, its structure bears a resemblance to 2,3,7,8-tetrachlorodibenzodioxin (TCDD), the most potent dioxin, and it exhibits similar toxic properties.[1][2][3] This "dioxin-like" activity, often mediated through the aryl hydrocarbon (Ah) receptor, is a critical aspect of its toxicology, leading to concerns about its potential as a carcinogen and its risk to liver health.[2][3][4]

Core Physicochemical Properties

The behavior of this compound in biological and environmental systems is dictated by its fundamental physicochemical properties. These parameters, summarized in the table below, provide the foundation for understanding its solubility, volatility, and potential for bioaccumulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄Cl₄ | [1][5] |

| Molecular Weight | 265.95 g/mol | [1][5][6] |

| CAS Number | 34588-40-4 | [1][2][5] |

| Appearance | White, crystalline needles | [1] |

| Melting Point | 203–204 °C | [1][2] |

| Boiling Point (Predicted) | 345.7 ± 37.0 °C | [2] |

| Density | 1.676 g/cm³ | [1] |

| Sublimation Point | 135 °C | [1] |

| Water Solubility | Insoluble | [7][8] |

| Octanol-Water Partition Coefficient (log Kₒw) | 5.86 (average for tetrachloronaphthalene isomers) | [4] |

Key Insights from Core Properties:

-

Low Water Solubility & High Lipophilicity: The "insoluble" nature in water and a high octanol-water partition coefficient (log Kₒw > 5) are defining features.[4][7][8][9] This combination signifies that this compound will preferentially partition into fatty tissues of organisms and adsorb to organic matter in soils and sediments, leading to bioaccumulation.[4][9][10]

-

Low Volatility: A high boiling point and a vapor pressure of less than 1 mmHg indicate that this compound is not highly volatile under standard conditions.[2][7] However, it can be released into the environment through industrial processes that involve heating.

-

Solid State at Room Temperature: With a melting point of 203-204°C, it exists as a stable solid, which can persist in the environment.[1][2]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process. One documented method involves an 11-step synthesis starting from 3,4-dichlorophthalic anhydride.[1] A more detailed synthetic route builds the naphthalene nucleus through a Diels-Alder cycloaddition of 4,5-dichloro-o-quinodimethane with maleic anhydride.[11] This approach allows for the strategic placement of the chlorine atoms on the naphthalene core.[11]

Caption: Simplified Synthetic Pathway to this compound.

In terms of reactivity, this compound is a relatively stable compound. However, it can undergo degradation. For instance, a 15-hour electrolysis at -2.2 volts can degrade up to 98% of the compound into less chlorinated or non-halogenated naphthalene derivatives.[1]

Analytical Characterization

The accurate identification and quantification of this compound in various matrices are crucial for environmental monitoring and toxicological studies.

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands at wavenumbers 1638, 1478, 1458, 1346, 1177, 965, 902, 761, and 650 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a hexadeuterobenzene solution, the ¹H NMR spectrum displays a singlet at 7.10 ppm, corresponding to the four aromatic protons. The ¹³C NMR spectrum shows signals for quaternary carbons at 128.4 and 127.6 ppm, and for tertiary carbons at 128.0 ppm.[1]

Chromatographic and Mass Spectrometric Methods

Due to its presence in complex mixtures and at low concentrations in environmental and biological samples, sophisticated analytical techniques are required.

Experimental Protocol: General Workflow for Analysis in Environmental Samples

-

Sample Extraction:

-

Solid Samples (Soil, Sediment): Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., hexane, toluene) is commonly employed.[12] For sludges, drying or centrifugation may be necessary prior to extraction.

-

Aqueous Samples: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the compound.

-

Biological Tissues: Solvent extraction is used to separate the lipid-soluble compounds, including PCNs, from the tissue matrix.[13]

-

-

Cleanup:

-

The crude extract often contains interfering compounds (e.g., lipids, other organic pollutants).

-

Column chromatography using adsorbents like silica gel or alumina is a common cleanup step to isolate the PCN fraction.[13]

-

-

Analysis and Quantification:

-

Gas Chromatography (GC): High-resolution gas chromatography (HRGC) is essential for separating different PCN congeners.[13]

-

Detection:

-

An Electron Capture Detector (ECD) is highly sensitive to chlorinated compounds.[13]

-

Mass Spectrometry (MS) , particularly when coupled with GC (GC-MS), provides definitive identification and quantification.[14] Negative ion chemical ionization (NICI) mass spectrometry can enhance sensitivity for PCN analysis.[14]

-

-

Internal Standards: For accurate quantification, isotopically labeled internal standards, such as ¹³C-labeled this compound, are often used.[15]

-

Sources

- 1. 2,3,6,7-Tetrachlornaphthalin – Wikipedia [de.wikipedia.org]

- 2. This compound | 34588-40-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Naphthalene, 2,3,6,7-tetrachloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. TETRACHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 1,2,3,4-TETRACHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. tandfonline.com [tandfonline.com]

- 12. env.go.jp [env.go.jp]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Rapid and simplified method for the analysis of polychloronaphthalene congener distributions in environmental and human samples by gas chromatography coupled to negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of 2,3,6,7-Tetrachloronaphthalene

Executive Summary

2,3,6,7-Tetrachloronaphthalene is a specific congener of the polychlorinated naphthalenes (PCNs), a class of synthetic aromatic compounds. Historically, PCNs were utilized for their chemical stability and insulating properties in applications such as cable insulation, wood preservation, and as additives in engine oil.[1][2] However, their environmental persistence, bioaccumulative nature, and toxicity have led to their classification as persistent organic pollutants (POPs) under the Stockholm Convention.[3][4][5] The toxicological profile of many PCN congeners, particularly those with four or more chlorine atoms, includes a range of adverse effects from hepatotoxicity and chloracne to endocrine disruption.[6][7]

The primary challenge in working with specific PCN congeners like this compound is not merely synthesis, but the achievement of high isomeric purity. The direct chlorination of naphthalene, the most straightforward synthetic route, invariably yields complex mixtures of numerous PCN congeners, making the isolation of a single, pure isomer a formidable task.[8] This guide provides a detailed examination of a targeted, multi-step synthesis pathway that circumvents the non-selectivity of direct chlorination. Furthermore, it outlines rigorous purification protocols essential for obtaining this compound in a state suitable for research and analytical standard applications.

Physicochemical and Spectroscopic Data

Accurate identification of the target compound requires a clear understanding of its physical and spectral properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₄Cl₄ | [9][10] |

| Molecular Weight | 265.95 g/mol | [9][10] |

| CAS Number | 34588-40-4 | [9][11] |

| Appearance | White needles / Light-brown crystalline solid | [9][12] |

| Melting Point | 203–204 °C | [9] |

| Sublimation Point | 135 °C | [9] |

| Density | 1.676 g/cm³ | [9] |

| ¹H NMR (400 MHz, C₆D₆) | δ 7.10 ppm (s, 4H) | [9] |

| ¹³C NMR (100 MHz, C₆D₆) | δ 128.4 (quart.), 128.0 (tert.), 127.6 (quart.) ppm | [9] |

| Infrared (IR) Bands | 1638, 1478, 1458, 1346, 1177, 965, 902, 761, 650 cm⁻¹ | [9] |

Synthesis of this compound

The Challenge of Direct Chlorination

The direct electrophilic chlorination of naphthalene using chlorine gas and a Lewis acid catalyst, such as iron(III) chloride, is the most common industrial method for producing PCNs.[8] However, this approach is fundamentally non-selective. The reaction proceeds by substituting hydrogen atoms on the naphthalene ring with chlorine, but controlling the specific positions and the degree of chlorination is exceptionally difficult. This process results in a complex mixture of dozens of different PCN congeners, from which the isolation of pure this compound is impractical for laboratory-scale synthesis.[8][13]

A Regioselective Multi-Step Synthesis Pathway

To achieve high isomeric purity, a structured, multi-step synthesis is required. The pathway detailed by Levy (1986) provides a logical and effective route starting from 4,5-dichlorophthalic acid.[14] This method constructs the naphthalene ring system with the desired chlorine substitution pattern already in place, thereby avoiding the formation of unwanted isomers.

The core of this synthesis involves a Diels-Alder cycloaddition to form the bicyclic core, followed by aromatization and subsequent chemical transformations to install the final two chlorine atoms.[14]

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from Levy, 1986)

The following protocol is an adaptation and summary of the key transformations. For complete experimental details, including reagent quantities and reaction conditions, consulting the original publication is mandatory.[14]

-

Formation of the Diels-Alder Adduct (6,7-dichloro-2,3-naphthalic anhydride):

-

The diene, 4,5-dichloro-o-quinodimethane, is generated in situ from 1,3-dihydro-5,6-dichlorobenzo[c]thiophene S,S, dioxide.

-

This reactive diene undergoes a Diels-Alder cycloaddition with maleic anhydride as the dienophile.

-

The resulting tetrahydronaphthalene derivative is then aromatized to the fully aromatic 6,7-dichloro-2,3-naphthalic anhydride. A highly efficient method for this step utilizes N-bromosuccinimide in boiling acetic anhydride.[14]

-

-

Introduction of the C2 and C3 Chlorine Atoms:

-

The anhydride is converted to a dicarboxylic acid and then to a diester.

-

A series of functional group manipulations, including a Curtius rearrangement to form an amine group, is performed.

-

The amine group is then converted to a diazonium salt, which is subsequently replaced with a chlorine atom via a Sandmeyer reaction (using CuCl).[14]

-

This sequence is performed to install chlorine atoms at the C2 and C3 positions, ultimately leading to the desired this compound.

-

This targeted approach, while lengthy, is superior because it builds the molecule with precise regiochemical control, ensuring the final product is the correct isomer.

Purification of the Crude Product

Regardless of the synthetic route, the crude product will contain unreacted starting materials, by-products, and residual solvents. A multi-step purification strategy is essential to achieve high purity (>99%).

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[15] The principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly, promoting the formation of a pure crystal lattice while impurities remain in the mother liquor.[16]

4.1.1 Step-by-Step Recrystallization Protocol

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For chlorinated aromatics like this compound, suitable solvents to screen include ethanol, methanol, hexane, or toluene.[13][17]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and boiling chips) while stirring.[16] Continue adding small portions of hot solvent until the solid is just dissolved. Using excess solvent will significantly reduce the final yield.[13]

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[13]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[13][18] This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13][16]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to dry completely, either by pulling air through the funnel for several minutes or by transferring them to a watch glass.[18]

Column Chromatography

For separating the target congener from other closely related PCN isomers or stubborn impurities, normal-phase column chromatography is the method of choice.[13] This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[19]

4.2.1 Step-by-Step Chromatography Protocol

-

Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of PCNs. Alumina can also be used and may offer different selectivity.[13][19]

-

Column Packing: Prepare a slurry of silica gel in a nonpolar solvent like hexane. Carefully pour the slurry into a chromatography column, allowing the solid to settle into a uniform bed without any air bubbles or cracks.[13]

-

Sample Loading: Dissolve the partially purified crystals from recrystallization in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane to ensure dissolution). Carefully apply this concentrated solution to the top of the silica gel bed.

-

Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane). The nonpolar components will travel down the column faster. The polarity of the mobile phase can be gradually increased (e.g., by adding small percentages of dichloromethane to the hexane) to elute more strongly adsorbed compounds.[13]

-

Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product. Combine the pure fractions and evaporate the solvent to obtain the final, highly purified this compound.

Characterization and Quality Control

The identity and purity of the final product must be confirmed analytically.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for confirming the molecular weight (mass-to-charge ratio) and purity of the compound.[20][21] High-resolution GC can also separate closely related isomers, providing a precise measure of isomeric purity.[22][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide structural confirmation. The simple singlet observed in the ¹H NMR at 7.10 ppm is characteristic of the four equivalent aromatic protons in the symmetrical this compound molecule.[9]

-

Melting Point Analysis: A sharp melting point range (e.g., 203–204 °C) that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[9]

Safety and Handling

Polychlorinated naphthalenes are toxic compounds and should be handled with extreme care.[6][7]

-

Toxicity: PCNs are associated with hepatotoxicity (liver damage), chloracne (a severe skin condition), and are considered potential carcinogens.[6][11]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Waste Disposal: All PCN-contaminated waste, including solvents, glassware, and consumables, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

Conclusion

The synthesis of isomerically pure this compound is a challenging endeavor that cannot be accomplished through simple, direct chlorination methods. A successful approach requires a regioselective, multi-step synthesis to build the molecule with the correct substitution pattern. Rigorous purification of the crude product, employing a combination of recrystallization and column chromatography, is absolutely essential to remove isomeric and other impurities. Finally, thorough analytical characterization is required to confirm the identity and purity of the final product, ensuring its suitability for high-level research applications.

References

- BenchChem. (2025). Navigating the Complexities of Polychlorinated Naphthalene (PCN) Congener Synthesis: A Technical Support Guide.

- Wikipedia. (n.d.). 2,3,6,7-Tetrachlornaphthalin.

- Levy, L.A. (1986). The Synthesis Of 2,3,6,7-Tetrasubstituted Naphthalenes: this compound. Synthetic Communications.

- Hayward, D., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). PubMed.

- Coastal Wiki. (2020). Polychlorinated naphthalenes.

- Government of Canada. (2011). Toxic substances list: polychlorinated naphthalenes (PCNs).

- University of East Anglia. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs).

- ResearchGate. (n.d.). (PDF) Polychlorinated Naphthalenes (PCNs).

- Taylor & Francis Online. (n.d.). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices.

- ResearchGate. (n.d.). Polychlorinated Naphthalenes (PCNs) | Request PDF.

- The Lake Simcoe Region Conservation Authority. (2019). Polychlorinated Naphthalenes.

- ALS Europe. (n.d.). Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices.

- BenchChem. (2025). Technical Support Center: Purification of Synthesized 1,2,7-Trichloronaphthalene.

- Google Patents. (1962). US3051763A - Preparation of chlorinated naphthalenes.

- MedchemExpress.com. (n.d.). 2,3,6,7-Tetrachloro-naphthalene-13C10 | Stable Isotope.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 34588-40-4.

- ChemicalBook. (n.d.). This compound | 34588-40-4.

- OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL Method no.: Matrix: Target concentration: Procedure.

- PubChemLite. (n.d.). This compound (C10H4Cl4).

- Semantic Scholar. (2021). Determination of Polychlorinated Naphthalenes in Landfill Leachates and its Removal in Wastewater Treatment Processes.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Frontiers. (2021). Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods.

- Japan Environmental Sanitation Center. (n.d.). III Analytical Methods.

- PubMed. (2017). Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry.

- PubChem. (n.d.). 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910.

- YouTube. (2013). Recrystallization.

- YouTube. (2020). Recrystallization.

- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.

- ISO. (2015). Water quality — Determination of polychlorinated naphthalenes (PCN) — Method using gas chromatography (GC) and mass spectrometry (MS).

Sources

- 1. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polychlorinated Naphthalenes - The Lake Simcoe Region Conservation Authority [lsrca.on.ca]

- 5. alsglobal.eu [alsglobal.eu]

- 6. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,3,6,7-Tetrachlornaphthalin – Wikipedia [de.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. This compound | 34588-40-4 [chemicalbook.com]

- 12. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mt.com [mt.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. env.go.jp [env.go.jp]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bbsq.bs [bbsq.bs]

Introduction: Defining a Persistent Environmental Contaminant

An In-Depth Technical Guide to 2,3,6,7-Tetrachloronaphthalene (CAS No. 34588-40-4)

This compound, identified by the Chemical Abstracts Service (CAS) number 34588-40-4, is a specific congener of polychlorinated naphthalenes (PCNs).[1] PCNs are a class of synthetic aromatic compounds comprising a naphthalene molecule chlorinated at various positions. This particular isomer, also known as PCN 48, is of significant scientific interest due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[2] Like other dioxin-like compounds, this compound exhibits high toxicity, environmental persistence, and a tendency to bioaccumulate, leading to its classification as a Persistent Organic Pollutant (POP) under the Stockholm Convention.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, toxicological mechanisms, environmental fate, and analytical methodologies, designed to support advanced research and risk assessment.

Molecular Structure and Physicochemical Profile

The symmetric substitution of chlorine atoms on the naphthalene backbone gives this compound a planar structure, a key determinant of its dioxin-like toxicity.

Caption: Molecular structure of this compound.

The compound's physical and chemical properties contribute to its environmental persistence and analytical characteristics. It is a solid at room temperature with very low solubility in water but is soluble in organic solvents.[2][5]

| Property | Value | Source |

| CAS Number | 34588-40-4 | [1] |

| Molecular Formula | C₁₀H₄Cl₄ | [1] |

| Molar Mass | 265.95 g/mol | [2] |

| Appearance | White needles | [2] |

| Melting Point | 203–204 °C | [2] |

| Sublimation Point | 135 °C | [2] |

| Density | 1.676 g/cm³ | [2] |

| Water Solubility | Insoluble | [5] |

| Log Kₒw | 5.7 (Computed) | [6] |

Spectroscopic data are crucial for its unambiguous identification. In infrared spectroscopy, characteristic absorption bands appear at 1638, 1478, 1458, and 1346 cm⁻¹.[2] The proton nuclear magnetic resonance (¹H NMR) spectrum in hexadeuterobenzene shows a singlet at 7.10 ppm corresponding to the four aromatic protons, while the carbon-13 (¹³C NMR) spectrum displays signals for quaternary carbons at 128.4 and 127.6 ppm and tertiary carbons at 128.0 ppm.[2]

Synthesis and Unintentional Generation

Laboratory Synthesis

The targeted synthesis of specific PCN congeners is essential for toxicological studies and the production of analytical standards. This compound was first synthesized in 1962 by Reimlinger and King.[2] A more detailed synthetic route was later devised that constructs the naphthalene core via a Diels-Alder cycloaddition.[7] This approach offers a versatile pathway for creating various 2,3,6,7-tetrasubstituted naphthalenes.

The key steps involve:

-

Generation of a Synthon: 4,5-dichloro-o-quinodimethane is generated in situ from 1,3-dihydro-5,6-dichlorobenzo(c)thiophene S,S,dioxide.

-

Diels-Alder Cycloaddition: The generated synthon reacts with maleic anhydride to form a tetrahydronaphthalene intermediate.

-

Aromatization: The intermediate is oxidized to the fully aromatic naphthalene ring system.

-

Functional Group Manipulation: Subsequent steps convert the functional groups to introduce the final two chlorine atoms at the desired positions.

Caption: A simplified workflow for the synthesis of this compound.

Environmental Sources and Unintentional Production

Historically, commercial PCN mixtures (e.g., Halowax) were used as dielectric fluids, wood preservatives, and additives in paints and oils.[4][8] While their intentional production has been phased out, this compound continues to be released into the environment as an unintentional byproduct of high-temperature industrial processes.[4][9] Major sources include:

-

Waste incineration.

-

Smelting in the secondary non-ferrous metal industry.

-

Cement and magnesia production.

-

Impurities in technical polychlorinated biphenyl (PCB) formulations.[8]

Toxicology and Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR)

The toxicity of this compound is predominantly mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][10] This mechanism is shared with TCDD and other dioxin-like compounds. The planarity of the molecule allows it to bind with high affinity to the AhR in the cytoplasm.

The Canonical AhR Signaling Pathway:

-

Ligand Binding: this compound enters the cell and binds to the cytosolic AhR complex, which is stabilized by chaperone proteins like Hsp90.

-

Nuclear Translocation: Upon binding, the complex translocates into the nucleus.

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding & Gene Expression: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.

-

Toxic Response: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[11] The sustained and inappropriate activation of this pathway leads to a wide range of toxic effects, including hepatotoxicity, endocrine disruption, neurotoxicity, and chloracne.[3][4][12]

Caption: Canonical AhR signaling pathway activated by this compound.

Environmental Fate and Degradation

As a POP, this compound is highly resistant to degradation. Its persistence is a function of its chemical stability and low water solubility, which promotes partitioning into soil, sediments, and biota.[5][13]

-

Persistence and Transport: The estimated atmospheric half-life for tetrachloronaphthalenes reacting with OH radicals is approximately 19 days, which is sufficient for long-range atmospheric transport to remote regions like the Arctic.

-

Bioaccumulation: Due to its lipophilic nature (high Log Kₒw), it bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[9]

-

Degradation: Natural degradation is extremely slow. While some microorganisms can degrade lower chlorinated naphthalenes, highly chlorinated congeners like this compound are highly recalcitrant.[14][15] Abiotic degradation via photolysis in the environment is a potential but slow pathway.[16] In laboratory settings, significant degradation (up to 98%) has been achieved through electrolysis over 15 hours at -2.2 volts, suggesting a potential remediation strategy.[2]

Analytical Methodologies

The accurate quantification of this compound in complex matrices like soil, sediment, and biological tissues requires a multi-step analytical approach involving efficient extraction, rigorous cleanup, and sensitive instrumental detection.

Caption: General workflow for the analysis of this compound.

Experimental Protocol: Extraction and Cleanup from Sediment

This protocol is a representative method adapted from standard environmental chemistry procedures (e.g., EPA SW-846 methods).[17][18]

Objective: To extract and isolate PCNs from a sediment matrix for subsequent instrumental analysis.

Materials:

-

Sediment sample, freeze-dried and homogenized

-

Soxhlet extraction apparatus (Method 3540C)

-

Hexane and Dichloromethane (pesticide grade)

-

Anhydrous sodium sulfate (baked at 400°C)

-

Glass chromatography column

-

Alumina and Silica gel (activated)

-

¹³C-labeled this compound internal standard solution[19]

Procedure:

-

Sample Preparation:

-

Weigh approximately 10 g of the homogenized, dry sediment into a high-porosity extraction thimble.

-

Spike the sample with a known amount of the ¹³C-labeled internal standard solution. This is critical for accurately quantifying the native analyte by correcting for losses during sample preparation and analysis.

-

-

Soxhlet Extraction:

-

Place the thimble into the Soxhlet extractor.

-

Add 300 mL of a 1:1 hexane:dichloromethane mixture to the round-bottom flask.

-

Assemble the apparatus and extract for 16-24 hours, cycling the solvent at a rate of 4-6 cycles per hour. The continuous cycling of fresh, hot solvent ensures exhaustive extraction of the lipophilic analytes from the matrix.

-

-

Concentration and Solvent Exchange:

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Perform a solvent exchange into hexane by adding 50 mL of hexane and re-concentrating to 1-2 mL. This step prepares the extract for the cleanup phase.

-

-

Column Chromatographic Cleanup:

-

Prepare a multi-layer chromatography column by packing (from bottom to top) a glass wool plug, 10 g of activated silica gel, 5 g of activated alumina, and 2 g of anhydrous sodium sulfate.

-

Pre-elute the column with 50 mL of hexane.

-

Quantitatively transfer the concentrated sample extract onto the top of the column.

-

Elute the column with a suitable solvent mixture (e.g., a gradient of hexane and dichloromethane). The different polarities of the adsorbents effectively separate the target PCNs from co-extracted interfering compounds like lipids and other polar materials.

-

Collect the fraction containing the PCNs.

-

-

Final Concentration:

-

Concentrate the cleaned fraction to a final volume of 1.0 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

-

Experimental Protocol: Instrumental Analysis by GC-MS

Objective: To separate, identify, and quantify this compound in the prepared extract.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), preferably with a high-resolution or triple quadrupole system for enhanced selectivity and sensitivity.

Procedure:

-

GC Configuration:

-

Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). This type of column provides good separation of PCN congeners based on their boiling points.

-

Injection: Inject 1 µL of the final extract in splitless mode to maximize sensitivity.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 min. (This program ensures separation from other PCNs and matrix components).

-

-

-

MS Configuration:

-

Ionization Mode: Use Negative Ion Chemical Ionization (NICI) for high sensitivity and selectivity for halogenated compounds, or standard Electron Ionization (EI).[20]

-

Acquisition Mode: Use Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor the characteristic ions for both the native (unlabeled) this compound and its ¹³C-labeled internal standard.

-

Native PCN 48 (C₁₀H₄Cl₄): m/z 264, 266

-

¹³C₁₀-PCN 48: m/z 274, 276

-

-

Identification: Confirmation of the analyte is achieved by comparing the retention time to that of an authentic standard and verifying that the ratio of the monitored ions matches the theoretical isotopic abundance.

-

-

Quantification:

-

Calculate the concentration of this compound in the original sample using the isotope dilution method, based on the response ratio of the native analyte to the known concentration of the ¹³C-labeled internal standard.

-

Conclusion

This compound (PCN 48) represents a significant environmental and toxicological challenge due to its persistence, bioaccumulative nature, and potent dioxin-like toxicity mediated by the Aryl Hydrocarbon Receptor. Its continued unintentional release from industrial processes necessitates robust analytical methods for monitoring and risk assessment. The methodologies detailed in this guide, from targeted synthesis and extraction to sensitive GC-MS analysis, provide the foundational tools for researchers to investigate its environmental distribution, metabolic fate, and toxicological impact. Further research into its degradation pathways is critical for developing effective environmental remediation strategies.

References

-

Wikipedia. 2,3,6,7-Tetrachlornaphthalin. [Link]

-

Study of Sources and Distribution Characteristics of Polychlorinated Naphthalenes. [Link]

-

Yuan, B., et al. (2021). The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. Environmental Science and Ecotechnology. [Link]

-

Levy, L.A. (1986). The Synthesis Of 2,3,6,7-Tetrasubstituted Naphthalenes: this compound. Synthetic Communications. [Link]

-

Guo, Y., et al. (2014). Study of sources and distribution characteristics of polychlorinated naphthalenes. ResearchGate. [Link]

-

Falandysz, J. (1998). Polychlorinated Naphthalenes (PCNs): An Environmental Update. Environmental Pollution. [Link]

-

Thao, N.T., et al. (2017). REVIEW ON POLYCHLORINATED NAPHTHALENES (PCNS): PROPERTIES, SOURCES, CHARACTERISTICS OF EMISSION AND ATMOSPHERIC LEVEL. Vietnam Journal of Science and Technology. [Link]

-

Stockholm Convention. Polychlorinated naphthalenes (PCNs). [Link]

-

Houlahan, K.E., et al. (2015). The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Reproductive Toxicology. [Link]

-

Carrizo, D., & Grimalt, J. O. (2006). Rapid and simplified method for the analysis of polychloronaphthalene congener distributions in environmental and human samples by gas chromatography coupled to negative ion chemical ionization mass spectrometry. Journal of Chromatography A. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29910, 1,2,3,4-Tetrachloronaphthalene. [Link]

-

Japan International Cooperation Agency. III Analytical Methods. [Link]

-

U.S. Environmental Protection Agency. SW-846 Chapter Two: Choosing the Correct Procedure. [Link]

-

Fera Science Ltd. Environmental fate studies. [Link]

-

Manzetti, S., et al. (2014). Chemical Properties, Environmental Fate, and Degradation of Seven Classes of Pollutants. ResearchGate. [Link]

-

U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. [Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2009). Second Draft Statement on Polychlorinated Naphthalenes (PCNs) in Food. [Link]

-

Bock, K. W., & Köhle, C. (2005). Ah receptor: dioxin-mediated toxic responses as hints to deregulated physiologic functions. Biochemical Pharmacology. [Link]

-

Fujimaki, H., et al. (2021). The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain. International Journal of Molecular Sciences. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,3,6,7-Tetrachlornaphthalin – Wikipedia [de.wikipedia.org]

- 3. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pops.int [pops.int]

- 5. CAS 34588-40-4: this compound [cymitquimica.com]

- 6. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ah receptor: dioxin-mediated toxic responses as hints to deregulated physiologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain [mdpi.com]

- 13. Study of Sources and Distribution Characteristics of Polychlorinated Naphthalenes [manu56.magtech.com.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. wipp.energy.gov [wipp.energy.gov]

- 18. pubs.usgs.gov [pubs.usgs.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Rapid and simplified method for the analysis of polychloronaphthalene congener distributions in environmental and human samples by gas chromatography coupled to negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Effects of 2,3,6,7-Tetrachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,3,6,7-Tetrachloronaphthalene (PCN-48) is a specific congener of the polychlorinated naphthalene (PCN) class of persistent organic pollutants. Structurally analogous to dioxins, PCN-48 is characterized by its high environmental persistence, bioaccumulative potential, and significant toxicological properties. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of this compound, with a focus on its mechanism of action, metabolic fate, and the experimental methodologies employed for its toxicological assessment. While specific quantitative data for this particular isomer are limited in publicly available literature, this guide synthesizes the established knowledge of higher chlorinated PCNs to provide a robust framework for researchers.

Introduction: The Significance of this compound

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic hydrocarbons that were historically used in a variety of industrial applications, including as dielectrics, lubricants, and flame retardants. Due to their chemical stability and resistance to degradation, they have become ubiquitous environmental contaminants. The toxicity of PCNs is highly dependent on the number and position of chlorine atoms on the naphthalene rings, with higher chlorinated congeners generally exhibiting greater toxicity.

This compound, also known as PCN-48, is a tetrachlorinated naphthalene congener with a molecular structure that bears a resemblance to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[1]. This structural similarity is the basis for its primary mechanism of toxicity, which is mediated through the aryl hydrocarbon receptor (AhR)[2]. As a consequence, this compound is considered a dioxin-like compound, with the potential to elicit a spectrum of adverse health effects, including hepatotoxicity, neurotoxicity, endocrine disruption, and carcinogenicity[3][4].

This guide will delve into the physicochemical properties of this compound, its toxicokinetics, and the molecular mechanisms underlying its toxicity. Furthermore, it will provide detailed experimental protocols for key in vitro assays used to characterize the toxicological profile of this and other dioxin-like compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

| Property | Value | Source |

| CAS Number | 34588-40-4 | [1][4] |

| Molecular Formula | C₁₀H₄Cl₄ | [1][5] |

| Molecular Weight | 265.95 g/mol | [1][5] |

| Appearance | White, needle-like crystals | [1] |

| Melting Point | 203–204 °C | [1] |

| Sublimation Point | 135 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.86 (average for tetrachloronaphthalene isomers) | [6] |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble |

Toxicokinetics: The Journey of this compound in the Body

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes are largely governed by its lipophilicity and resistance to metabolic degradation.

Absorption and Distribution

Due to its high lipophilicity, this compound is readily absorbed through the gastrointestinal tract, lungs, and to a lesser extent, the skin. Following absorption, it is distributed throughout the body and tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver.

Metabolism: A Slow and Complex Process

The metabolism of polychlorinated naphthalenes is generally a slow process, with the rate of metabolism decreasing as the degree of chlorination increases. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, play a crucial role.

The proposed metabolic pathway for tetrachloronaphthalenes involves initial oxidation by CYP enzymes to form arene oxide intermediates. These reactive intermediates can then undergo several transformations:

-

Hydroxylation: Rearrangement of the arene oxide to form hydroxylated metabolites (chlorinated naphthols).

-

Glutathione Conjugation: Enzymatic conjugation with glutathione (GSH), a key step in the detoxification and excretion of xenobiotics.

-

Dihydrodiol Formation: Enzymatic hydration by epoxide hydrolase to form dihydrodiols.

These metabolites are generally more water-soluble than the parent compound, facilitating their excretion from the body, primarily in the feces. However, the formation of reactive intermediates can also lead to covalent binding to cellular macromolecules, such as DNA, RNA, and proteins, which is a potential mechanism of toxicity.

Caption: Proposed metabolic pathway of this compound.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism by which this compound exerts its toxic effects is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The AhR signaling pathway is a well-established mechanism for the toxicity of dioxin-like compounds.

The key steps in the AhR signaling pathway are as follows:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. This compound, being a lipophilic molecule, can diffuse across the cell membrane and bind to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its dissociation from the protein complex and translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2)[7][8].

The sustained induction of these genes, particularly CYP1A1, can lead to a range of toxic effects, including oxidative stress, disruption of cellular signaling pathways, and ultimately, cellular damage.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxicological Endpoints of Concern

The activation of the AhR signaling pathway by this compound can lead to a variety of adverse health effects. While specific studies on this isomer are scarce, the known toxicological profile of higher chlorinated PCNs suggests the following as key areas of concern:

-

Hepatotoxicity: The liver is a primary target organ for PCN toxicity, with effects ranging from enzyme induction and cellular damage to an increased risk of liver disease[3][4].

-

Dermal Toxicity (Chloracne): A hallmark of exposure to dioxin-like compounds, chloracne is a severe and persistent acne-like skin condition.

-

Neurotoxicity: Evidence suggests that PCNs can accumulate in the brain and nervous system, potentially leading to neurotoxic effects.

-

Endocrine Disruption: As an AhR agonist, this compound can interfere with hormonal signaling pathways, leading to reproductive and developmental problems.

-

Carcinogenicity: Due to its dioxin-like properties and potential to cause oxidative stress and DNA damage, this compound is considered a potential carcinogen[3][4].

Experimental Protocols for Toxicological Assessment

The toxicological evaluation of this compound relies on a suite of in vitro assays designed to assess its interaction with the AhR and its downstream effects. The following are detailed protocols for key experiments.

AhR Competitive Ligand Binding Assay

This assay determines the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AhR binding.

Materials:

-

Test compound (this compound)

-

Radiolabeled AhR agonist (e.g., [³H]TCDD)

-

Cytosolic extract containing AhR (e.g., from guinea pig liver)

-

Assay buffer

-

Scintillation cocktail and vials

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and a known AhR ligand (positive control) in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the cytosolic extract, a fixed concentration of [³H]TCDD, and varying concentrations of the test compound or control. Incubate at 4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Use a method such as hydroxyapatite (HAP) adsorption or dextran-coated charcoal to separate the AhR-bound [³H]TCDD from the unbound fraction.

-

Quantification: Transfer the supernatant (containing the bound ligand if using charcoal, or the HAP pellet) to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]TCDD as a function of the log concentration of the competitor. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Induction

This cell-based assay measures the induction of CYP1A1 enzymatic activity, a sensitive biomarker of AhR activation[9][10][11][12][13].

Objective: To determine the half-maximal effective concentration (EC50) of this compound for CYP1A1 induction.

Materials:

-

H4IIE rat hepatoma cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

7-Ethoxyresorufin (EROD substrate)

-

Resorufin (standard)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Seed H4IIE cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of this compound or a positive control (e.g., TCDD) for a specified period (e.g., 24-72 hours).

-

EROD Reaction: After the treatment period, remove the medium and add a reaction mixture containing 7-ethoxyresorufin to each well. Incubate at 37°C.

-

Fluorescence Measurement: The CYP1A1 enzyme in the cells will convert 7-ethoxyresorufin to the fluorescent product resorufin. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of resorufin. Calculate the EROD activity (pmol resorufin/min/mg protein). Plot the EROD activity as a function of the log concentration of the test compound and determine the EC50 value.

In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

This assay assesses the viability of cells after exposure to a test compound.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

-

A suitable cell line (e.g., human hepatoma cells like HepG2)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Neutral Red solution

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 96-well plates and allow them to attach. Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining: After exposure, incubate the cells with a medium containing Neutral Red. Viable cells will take up and retain the dye in their lysosomes.

-

Dye Extraction: After incubation, wash the cells and extract the Neutral Red from the viable cells using a destaining solution.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the log concentration of the test compound and determine the IC50 value.

Toxic Equivalency Factor (TEF) Concept

The Toxic Equivalency Factor (TEF) is a tool used to assess the relative toxicity of different dioxin-like compounds[14][15]. The toxicity of each congener is expressed relative to that of the most toxic dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1.0[14][15]. The total dioxin-like toxicity of a mixture of these compounds can then be expressed as a single value, the Toxic Equivalency (TEQ)[14].

While TEFs have been established for many polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs), there is currently no internationally recognized TEF for this compound. However, based on studies of other higher chlorinated PCNs, it is expected to have a TEF value that is lower than that of TCDD but still significant enough to contribute to the overall toxic burden of environmental mixtures. The experimental data from assays such as the EROD assay can be used to derive a relative potency (REP) value, which can be a basis for estimating a TEF. Studies on other hexachloronaphthalene congeners have reported relative potencies in the range of 0.00029 to 0.0072 compared to TCDD[16].

Conclusion and Future Directions

This compound is a persistent and bioaccumulative environmental contaminant with significant toxic potential, primarily mediated through the aryl hydrocarbon receptor. While its toxicological profile is expected to be similar to other dioxin-like compounds, a notable gap exists in the scientific literature regarding specific quantitative data for this isomer.

Future research should focus on:

-

Determining the AhR binding affinity and a definitive Toxic Equivalency Factor (TEF) for this compound. This will be crucial for accurate risk assessment.

-

Conducting in vivo and in vitro studies to establish clear dose-response relationships for key toxicological endpoints.

-

Elucidating the specific metabolic pathways of this compound and identifying its major metabolites.

A more complete understanding of the toxicological effects of this specific congener will enable more accurate environmental and human health risk assessments and inform the development of effective risk management strategies.

References

-

2,3,6,7-Tetrachlornaphthalin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. (2018).

- Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance. (2014). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 164, 21-28.

- Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. (2021). International Journal of Molecular Sciences, 22(16), 8828.

-

Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) - Protocols.io. (2014, November 17). Retrieved January 14, 2026, from [Link]

- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (2009). ASSAY and Drug Development Technologies, 7(1), 60-70.

- The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. (2018). Environmental Science & Technology, 52(15), 8171-8184.

- Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds. (1995). Environmental Toxicology and Chemistry, 14(1), 81-91.

-

Toxic equivalency factor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds. (1995). Environmental Toxicology and Chemistry, 14(1), 81-91.

-

Toxic Equivalency Factor (TEF) and Total Toxic Equivalency (TEQ) - Bureau Veritas Customer Support Portal. (2025, July 21). Retrieved January 14, 2026, from [Link]

- Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats. (2012). Toxicology, 301(1-3), 85-93.

- Analysis of Organic Contaminants and In Vitro Cytotoxicity to Test the Suitability of External Organic Matter Processing. (2025). ACS Environmental Au.

- In vitro cytotoxicity assessments of persistent organic pollutants using cetacean fibroblasts. (2018). Journal of Toxicological Sciences, 43(10), 625-633.

-

Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs. (n.d.). Retrieved January 14, 2026, from [Link]

- Induction of cytochrome P4501A1. (1999). Annual Review of Pharmacology and Toxicology, 39, 103-125.

- Metabolism of 2,3,5,6-tetrachloronitrobenzene (tecnazene)

- Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction. (2023). Molecules, 28(18), 6599.

- OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010).

-

1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- ATSDR Toxic Equivalents Procedure for Dioxin and Dioxin-like Compounds Evalu

- Dioxin Toxicity Equivalency Factors (TEFs)

- Analysis of Organic Contaminants and In Vitro Cytotoxicity to Test the Suitability of External Organic Matter Processing. (2025). ACS Environmental Au.

- Time-dependent relative potency factors for polycyclic aromatic hydrocarbons and their derivatives in the H4IIE-luc bioassay. (2014). Environmental Toxicology and Chemistry, 33(5), 1133-1141.

- Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles. (2002). Drug Metabolism Reviews, 34(1-2), 199-228.

-

Section 2.1. Biological Fate of Tetrachloroethylene | Environmental Medicine | ATSDR - CDC Archive. (n.d.). Retrieved January 14, 2026, from [Link]

- Affinities for the Aryl Hydrocarbon Receptor, Potencies as Aryl Hydrocarbon Hydroxylase Inducers and Relative Toxicities of Polychlorinated Biphenyls. A Congener Specific Approach. (1993). Carcinogenesis, 14(10), 2063-2073.

- Regulation of the CYP1A1 gene by 2,3,7,8-tetrachlorodibenzo-p-dioxin but not by beta-naphthoflavone or 3-methylcholanthrene is altered in hepatitis C virus replicon-expressing cells. (2005).

- Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. (2007). Molecular Pharmacology, 71(6), 1475-1486.

- Metabolism of volatile chlorinated aliphatic hydrocarbons by Pseudomonas fluorescens. (1987). Applied and Environmental Microbiology, 53(6), 1290-1293.

- The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review. (2025).

- Induction of CYP1A1 in Primary Rat Hepatocytes by 3,3′,4,4′,5-Pentachlorobiphenyl: Evidence for a Switch Circuit Element. (2000). Toxicological Sciences, 57(1), 94-105.

- Overview of the Toxicokinetics of Tetrachloroethylene. (2010). In Review of the Environmental Protection Agency's Draft IRIS Assessment of Tetrachloroethylene.

- Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. (2018). Journal of Pharmacology and Experimental Therapeutics, 366(1), 127-137.

Sources

- 1. 2,3,6,7-Tetrachlornaphthalin – Wikipedia [de.wikipedia.org]

- 2. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 34588-40-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Induction of cytochrome P4501A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]